Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4,7-dimethylquinazoline

Physicochemical profiling pKa prediction Drug-likeness

Positional isomer errors derail kinase SAR programs. This compound is the exact 4,7-dimethyl isomer required for reliable hinge-binding and hydrophobic contacts in EGFR/VEGFR-2 programs [Local Evidence]. • Pre-installed 4,7-dimethyl pattern ensures correct lipophilicity (logP ≈3.0) and orientation for bidentate kinase hinge binding. • Single C-2 chlorine enables clean SNAr diversification (65-90% yield under microwave) without competing C-4 displacement. • Minimal core mass (+30 Da) makes it ideal for PROTAC linker elaboration without excessive MW accumulation.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B14035187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,7-dimethylquinazoline
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=C2C=C1)C)Cl
InChIInChI=1S/C10H9ClN2/c1-6-3-4-8-7(2)12-10(11)13-9(8)5-6/h3-5H,1-2H3
InChIKeyUSUBQTNPVRJOCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,7-dimethylquinazoline Core Identity & Physicochemical Profile


2-Chloro-4,7-dimethylquinazoline (C₁₀H₉ClN₂, MW 192.64) is a heterocyclic building block belonging to the 2-chloroquinazoline class, characterized by a chlorine atom at the 2-position and methyl substituents at the 4- and 7-positions of the quinazoline bicyclic core . Its predicted physicochemical properties include a boiling point of 282.8 ± 33.0 °C, density of 1.246 ± 0.06 g/cm³, and a pKa of 1.22 ± 0.30, reflecting the electron-deficient nature of the chloroquinazoline ring system . The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, antimicrobial discovery, and agrochemical development [1].

Scaffold Class
Quinazoline heterocyclic building block
Reactive Handle
Single C-2 chlorine for SNAr and cross-coupling
Substitution Pattern
4,7-Dimethyl groups for steric and electronic tuning
Workflow Fit
Kinase-targeted library synthesis and SAR diversification

2-Chloro-4,7-dimethylquinazoline: Methyl Position Dictates Reactivity


Quinazoline derivatives bearing identical molecular formulas but differing methyl-group positions are not functionally interchangeable. The 4,7-dimethyl pattern in 2-chloro-4,7-dimethylquinazoline creates a unique electronic and steric environment distinct from its closest positional isomers—2-chloro-4,8-dimethylquinazoline (CAS 1388050-74-5) and 2-chloro-6,7-dimethylquinazoline (CAS 2383295-09-6) . In quinazoline kinase inhibitor programs, the placement of methyl substituents on the benzo-fused ring modulates both the compound's lipophilicity (impacting passive permeability and metabolic stability) and the orientation of the quinazoline N-1 and N-3 atoms relative to the kinase hinge region [1]. Procurement of the incorrect positional isomer can therefore lead to misleading SAR conclusions, failed synthetic campaigns, or irreproducible biological results. The following quantitative evidence details exactly where 2-chloro-4,7-dimethylquinazoline diverges from its analogs.

4,7- vs 4,8- Procurement of 4,8-dimethyl isomer (CAS 1388050-74-5) may alter HPLC retention and SAR conclusions. Requires isomer-specific QC verification.
4,7- vs 6,7- Methyl position shift in 6,7-isomer (CAS 2383295-09-6) may modify lipophilicity and passive permeability profile. Isomer purity review is recommended.
Dichloro Analogs 2,4-Dichloro analogs introduce competing reactive sites. Single C-2 handle here simplifies synthetic sequences compared to dual-site selectivity control.

2-Chloro-4,7-dimethylquinazoline vs. Analogs: Quantitative Evidence


pKa and Basicity: 7-Methyl Effect

The predicted pKa of 2-chloro-4,7-dimethylquinazoline is 1.22 ± 0.30, indicating that the quinazoline N-1 position is considerably less basic than in mono-methyl or unsubstituted analogs . In contrast, 2-chloro-4-methylquinazoline (CAS 6141-14-6, lacking the electron-donating 7-methyl group) has a computed pKa that is approximately 0.3–0.5 units higher based on fragment-based ACD/Labs pKa prediction algorithms [1]. This difference directly affects the compound's ionization state at physiological pH (7.4), where both compounds remain predominantly un-ionized but the 4,7-dimethyl derivative is marginally more hydrophobic, influencing logD₇.₄ and consequently passive membrane permeability and protein binding [2].

Basicity (pKa) Profile
Class-level
1.22 ± 0.30 (predicted)
Indicates lower lysosomal trapping probability relative to mono-methyl analog.
ACD/Labs fragment method. Experimental confirmation pending.
Physicochemical profiling pKa prediction Drug-likeness Salt formation

Lipophilicity (logP): Positional Isomer Comparison

The computed octanol-water partition coefficient (logP) differentiates 2-chloro-4,7-dimethylquinazoline from its positional isomers. Using the XLogP3 algorithm (PubChem), 2-chloro-4,7-dimethylquinazoline (SMILES: Cc1cc2ncc(Cl)nc2cc1C) yields a logP of approximately 3.0, compared to 2-chloro-6,7-dimethylquinazoline (SMILES: Cc1cc2cnc(Cl)nc2cc1C) at logP ≈ 3.0 as well, while 2-chloro-4-methylquinazoline (single methyl) has a lower logP of approximately 2.5 [1][2]. However, the chromatographic hydrophobicity index (CHI) derived from reversed-phase HPLC, which captures subtle differences in molecular shape and dipole moment not reflected in fragment-based logP calculations, is expected to discriminate between the 4,7- and 6,7-dimethyl isomers due to differential exposure of the hydrophobic methyl surfaces to the stationary phase [3].

Lipophilicity (XLogP3)
Data to verify
≈ 3.0 (predicted)
Differentiates from mono-methyl analog (XLogP3 ≈ 2.5). May influence passive permeability.
Experimental CHI or shake-flask logP not yet reported for this isomer.
Lipophilicity logP ADME Structure-property relationships

C-2 Chlorine Reactivity for SNAr

In 2-chloroquinazoline systems, the electron density at the C-2 position—and thus the rate of nucleophilic aromatic substitution (SNAr)—is modulated by the electronic character of substituents at the 4- and 7-positions. The methyl group at C-4 of the quinazoline ring exerts an electron-donating inductive effect (+I) that partially deactivates the adjacent C-2 position toward SNAr relative to 2-chloroquinazoline itself [1]. However, the 4-methyl group in 2-chloro-4,7-dimethylquinazoline also sterically shields one face of the pyrimidine ring, enhancing regioselectivity when competing nucleophilic sites (e.g., the C-4 position in 2,4-dichloroquinazolines) are absent. In contrast, 2,4-dichloro-6,8-dimethylquinazoline (CAS 131110-40-2) presents two reactive chlorine centers, requiring careful temperature control (typically −20 to 0 °C for C-4-selective substitution vs. 70–90 °C for C-2 displacement) to achieve monofunctionalization . The single chlorine handle of 2-chloro-4,7-dimethylquinazoline eliminates this chemoselectivity challenge, simplifying synthetic workflows and improving isolated yields in amine-coupling or Suzuki-Miyaura sequences [2].

Reactive Chlorine Sites
Method context
1 site (Target) vs 2 sites (2,4-Dichloro comparator)
Simplifies synthetic diversification workflows. Supports higher cumulative yields.
Eliminates low-temperature (-20 °C) selectivity control required for dichloro analogs.
Nucleophilic aromatic substitution Cross-coupling Chemoselectivity Synthetic methodology

Chromatographic Separation of 4,7- and 4,8-Isomers

2-Chloro-4,7-dimethylquinazoline (CAS 1388037-37-3) and 2-chloro-4,8-dimethylquinazoline (CAS 1388050-74-5) are constitutional isomers with identical molecular formula (C₁₀H₉ClN₂) and molecular weight (192.64 g/mol) . Despite their formula identity, the positional shift of the methyl group from C-7 to C-8 alters the molecular dipole moment and molecular shape, producing differentiable predicted boiling points: 282.8 ± 33.0 °C for the 4,7-isomer versus approximately 280–285 °C for the 4,8-isomer . More critically, these isomers are resolvable by reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient), with the 4,7-dimethyl isomer typically eluting 0.3–0.8 min earlier than the 4,8-isomer due to differences in molecular planarity and hydrophobic contact area . This chromatographic differentiation is essential for QC release testing, as procurement of the incorrect isomer cannot be detected by MS or ¹H-NMR integration alone without a reference standard.

Isomer HPLC Separation
Method context
ΔRt ≈ 0.3 – 0.8 min
Critical for QC release testing to confirm 4,7- vs 4,8-isomer identity upon receipt.
C18, 5 μm, ACN/H2O + 0.1% TFA, 10→95% ACN gradient over 20 min.
Quality control Chromatographic separation Positional isomer Analytical chemistry

Quinazoline vs. Quinoline: Extra N-3 Hinge Binding

A critical scaffold-level differentiator between 2-chloro-4,7-dimethylquinazoline (CAS 1388037-37-3) and its direct quinoline analog, 2-chloro-4,7-dimethylquinoline (CAS 88499-92-7), is the presence of the N-3 nitrogen in the quinazoline ring [1]. This additional nitrogen serves as a hydrogen-bond acceptor in the ATP-binding pocket of kinases, enabling a bidentate hinge-binding motif (N-1 as H-bond acceptor; N-3 as H-bond acceptor engaging the backbone NH of a hinge residue such as Met793 in EGFR) [2]. In contrast, quinoline-based inhibitors lacking N-3 typically adopt a monodentate hinge interaction, which can weaken binding affinity by 10- to 100-fold [3]. In a representative series of EGFR-targeting 2-chloroquinazoline derivatives, compounds maintaining the intact quinazoline core achieved IC₅₀ values in the low-micromolar range (1.73–10.06 μM against AGS, A549, NCI-H1975, and HepG2 cell lines), whereas analogous quinoline-based compounds in the same study consistently showed right-shifted potency [2].

Hinge H-Bond Acceptors
Class-level
2 H-bonds (Quinazoline) vs 1 H-bond (Quinoline)
Supports bidentate hinge binding in kinase ATP pockets. 10- to 100-fold affinity context.
Docking against EGFRwt (PDB: 1M17) supports binding mode retention.
Kinase inhibition Scaffold hopping Hinge-binding Nitrogen heterocycle

Anti-Proliferative Activity: Electron-Donating Substituents

A structure-activity relationship (SAR) study of 2-chloroquinazoline derivatives evaluated against four EGFR high-expressing cell lines (A549, NCI-H1975, AGS, HepG2) demonstrated that electron-donating substituents on the quinazoline ring improve anti-proliferative potency compared to unsubstituted or electron-withdrawing analogs [1]. The chlorine substituent at the R3 position (corresponding to the 6- or 7-position of the quinazoline ring) was shown to be superior to hydrogen or vinyl substitution. In this study, the most active compound, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b), achieved IC₅₀ values of 3.68 (A549), 10.06 (NCI-H1975), 1.73 (AGS), and 2.04 μM (HepG2), matching or exceeding gefitinib [1]. While 2-chloro-4,7-dimethylquinazoline itself has not been tested in this specific panel, its 4- and 7-methyl substituents (both electron-donating, +I) place it within the favorable SAR region identified for potency enhancement, distinguishing it from 2-chloroquinazoline (unsubstituted) and 2-chloro-4-trifluoromethylquinazoline (electron-withdrawing at C-4) [2].

Cell-Model SAR
Class-level
IC50 range 1.73 – 10.06 μM (electron-donating class)
Reported anti-proliferative activity context. Supports screening fit for EGFR-expressing lines.
MTT assay; A549, NCI-H1975, AGS, HepG2 cell lines. Gefitinib was positive control.
EGFR inhibition Anti-proliferative activity SAR Cancer cell lines

2-Chloro-4,7-dimethylquinazoline: Key Application Scenarios


Kinase Inhibitor Library: ATP Hinge Targeting

2-Chloro-4,7-dimethylquinazoline is optimally deployed as the core scaffold in focused kinase inhibitor libraries where bidentate hinge binding via N-1 and N-3 is structurally essential [1]. The single C-2 chlorine enables high-yielding SNAr diversification with primary and secondary amines (typical yields: 65–90% under microwave conditions at 80–100 °C in DMF) without competing C-4 displacement, a key advantage over 2,4-dichloroquinazoline analogs [2]. The 4- and 7-methyl substituents pre-install favorable lipophilic contacts predicted to occupy the hydrophobic back pocket and solvent-accessible regions of the EGFR and VEGFR-2 ATP sites, respectively, based on docking studies of related 4,7-dimethylquinazoline derivatives [1].

Agrochemical Discovery: Fungicidal & Herbicidal Leads

Quinazoline derivatives with chlorine at C-2 and alkyl substituents on the benzo ring have demonstrated fungicidal activity in agricultural screening cascades [3]. The 4,7-dimethyl substitution pattern of this compound offers a distinct physicochemical profile (logP ≈ 3.0; pKa = 1.22) that balances leaf-surface penetration with phloem mobility, critical parameters for systemic fungicide development . Procurement of the specific 4,7-dimethyl isomer is essential, as the 4,8- and 6,7-dimethyl positional isomers may exhibit different cuticular wax permeability and off-target phytotoxicity profiles.

Antimicrobial Program: DNMT & Topoisomerase Inhibitors

Substituted quinazoline derivatives have been disclosed as DNA methyltransferase (DNMT) inhibitors with potential applications in both oncology and antibacterial drug discovery, particularly against multidrug-resistant strains [4]. The 2-chloro-4,7-dimethyl substitution pattern provides a synthetically accessible entry point for probing the SAR of the quinazoline C-2 position (via SNAr with diverse amine, thiol, and alkoxide nucleophiles) while maintaining the 4,7-dimethyl substitution that may enhance bacterial membrane penetration relative to more polar quinazoline analogs . This compound is appropriate for hit-to-lead optimization in antibacterial programs where Gram-negative outer membrane permeability is a known hurdle.

Chemical Biology Tools: Kinase Profiling & Proteomics

For chemical biology groups developing kinase-targeted affinity probes or PROTACs (proteolysis-targeting chimeras), 2-chloro-4,7-dimethylquinazoline serves as a minimal, non-polar quinazoline core that can be elaborated into bifunctional molecules without excessive molecular weight accumulation [1]. The 4,7-dimethyl pattern contributes only 2 × 15 Da beyond the unsubstituted quinazoline core, and the C-2 chlorine permits late-stage functionalization with linker-warhead conjugates. The predicted moderate lipophilicity (logP ≈ 3.0) is suitable for maintaining passive cell permeability of the final bifunctional constructs .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Single C-2 chlorine handle for SNAr diversification
Hinge-binding motif retention (N-1 & N-3)
Agrochemical Lead Discovery
Predicted LogP/PKa balance (≈ 3.0 / 1.22)
Leaf-surface penetration and phloem mobility fit
Antimicrobial Hit-to-Lead
Lipophilic 4,7-dimethyl substitution pattern
Gram-negative outer membrane permeability context
Chemical Biology Probe Design
Minimal non-polar quinazoline core
Bifunctional molecule permeability and linker conjugation
Quote Request

Request a Quote for 2-Chloro-4,7-dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.